N,N'-Di(2-furoyl)hydrazine
Description
N,N'-Di(2-furoyl)hydrazine is a hydrazine derivative featuring two 2-furoyl groups (-CO-C₄H₃O) symmetrically attached to the hydrazine backbone (H₂N-NH₂). This compound serves as a versatile precursor in organic synthesis, particularly for designing bioactive molecules, coordination complexes, and functional materials. Its structure combines the electron-rich furan ring with the reactive hydrazine moiety, enabling diverse chemical transformations and applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
N'-(furan-2-carbonyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9(7-3-1-5-15-7)11-12-10(14)8-4-2-6-16-8/h1-6H,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZCPXMWJPLSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Di(2-furoyl)hydrazine can be synthesized through the condensation reaction of furoic acid with hydrazine. The reaction typically involves the following steps:
Preparation of Furoic Acid: Furoic acid is synthesized from furfural through oxidation.
Condensation Reaction: Furoic acid is reacted with hydrazine in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of N,N’-Di(2-furoyl)hydrazine.
Industrial Production Methods
In industrial settings, the production of N,N’-Di(2-furoyl)hydrazine involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di(2-furoyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furoyl derivatives.
Reduction: Reduction reactions can convert N,N’-Di(2-furoyl)hydrazine into hydrazine derivatives.
Substitution: The furoyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furoyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted furoylhydrazine compounds.
Scientific Research Applications
N,N’-Di(2-furoyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N’-Di(2-furoyl)hydrazine exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Hydrazine derivatives are a broad class of compounds with tunable properties based on substituents. Below, N,N'-Di(2-furoyl)hydrazine is compared to structurally related hydrazines in terms of synthesis, structural features, and functional performance.
Structural Comparison
Key Observations :
- Electron-rich vs. Electron-deficient Groups : The 2-furoyl groups in This compound provide moderate electron density, contrasting with the electron-deficient trifluoroacetyl groups in N,N'-Bis(trifluoroacetyl)hydrazine, which enhance oxidative stability .
- Hydrogen Bonding : Hydroxybenzylidene derivatives exhibit strong intramolecular hydrogen bonds (O-H∙∙∙N), influencing their crystallinity and solubility .
Key Observations :
- Reactivity : This compound is synthesized via nucleophilic addition, favoring high yields (86%) due to the stability of the furoyl hydrazine intermediate .
- Functionalization: Hydroxybenzylidene and salicylidene derivatives require mild conditions (room temperature, ethanol), while trifluoroacetyl derivatives involve anhydrous protocols .
Functional Performance
- Biological Activity :
- This compound derivatives exhibit insecticidal activity against Plutella xylostella (LC₅₀ = 12–45 μg/mL) and anticancer activity against HL-60 leukemic cells (IC₅₀ = 8–22 μM) .
- Hydroxybenzylidene analogs show lower bioactivity but stronger metal-binding capacity, making them suitable for catalytic or sensor applications .
- Material Science :
- Trifluoroacetyl derivatives form borane adducts (B–N bond: 1.673 Å) for hydrogen storage, while SAAzine derivatives enable luminescent metal-organic frameworks (MOFs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
